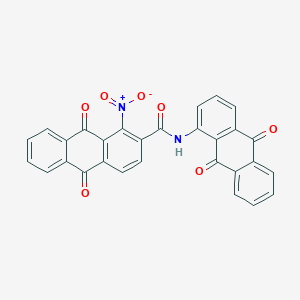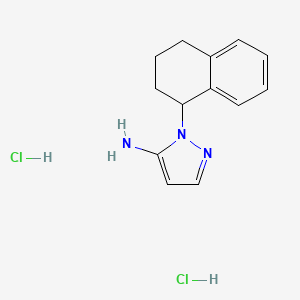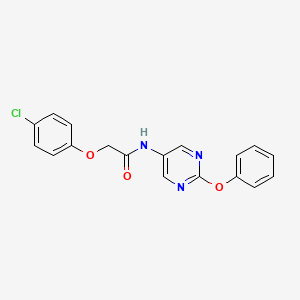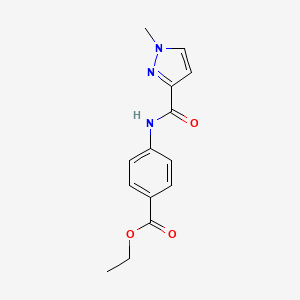
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of anthraquinone, which is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride . Anthraquinones are used in the production of dyes and are precursors to a variety of important compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Funktionalisierung von C-H-Bindungen
Die Synthese der Verbindung beinhaltet die Reaktion von 2-Methylbenzoylchlorid (oder 2-Methylbenzoesäure) mit 1-Aminoanthrachinon, wodurch N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamid entsteht . Ihre Bedeutung liegt in der Tatsache, dass sie eine N,O-bidentate dirigierende Gruppe besitzt, die sie für metallkatalysierte C-H-Bindungsfunktionalisierungsreaktionen potentiell geeignet macht. Die Funktionalisierung von C-H-Bindungen ist ein umweltfreundlicher Ansatz, der die Schrittökonomie und die Abfallreduzierung fördert.
Chelat-gestützte Koordinationschemie
Die bidentate dirigierende Gruppe der Verbindung erleichtert die Bildung von cyclometallierten Komplexen. Lewis-basische dirigierende Gruppen koordinieren Lewis-saure Metalle und bringen sie in die Nähe bestimmter C-H-Bindungen, um diese zu funktionalisieren. Die thermodynamische Stabilität bestimmt, welche C-H-Bindungen gespalten und funktionalisiert werden. Die Verbindung kann sowohl Mono-Fünfring-Chelate als auch Doppel-Fünfring-Chelate bilden, was die selektive Bindungsaktivierung unterstützt .
Thiazol-Derivate und antioxidative Aktivität
Obwohl nicht direkt für diese Verbindung erwähnt, wurden verwandte Derivate synthetisiert. So wurden zum Beispiel 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiazole aus N-Benzoyl-N’-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thioureas hergestellt. Diese Derivate zeigen eine antioxidative Aktivität .
Wirkmechanismus
Target of Action
It’s known that the compound possesses anN,O-bidentate directing group , potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing processes that involve metal-catalyzed reactions.
Mode of Action
The presence of anN,O-bidentate directing group in the compound suggests that it may facilitate the formation of cyclometallated complexes . This could potentially influence the activation or cleavage of C-H bonds in biological systems .
Biochemical Pathways
Given its potential role in c-h bond functionalization, it may be involved in various biochemical reactions where c-h bonds are cleaved or activated .
Result of Action
Its potential role in facilitating c-h bond functionalization suggests that it may influence a variety of biochemical reactions and processes .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence its activity, given its potential role in metal-catalyzed reactions .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other anthraquinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be largely dependent on the specific functional groups present in the compound.
Molecular Mechanism
The molecular mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide are not well-characterized . It would be interesting to investigate any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPUKNRQXKIKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431262.png)
![1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2431263.png)
![1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2431265.png)



![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)
